molecular formula C4H12N4O8S B3095565 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate CAS No. 1266615-53-5

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate

Cat. No.: B3095565
CAS No.: 1266615-53-5
M. Wt: 276.23
InChI Key: GPXIGWWLXWSTGZ-UHFFFAOYSA-N
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Description

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate, also known as 5,6-diaminouracil sulfate, is a compound with the molecular formula C4H8N4O6S and a molecular weight of 240.19 g/mol . This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is typically used in scientific research and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves the conversion of the free base to the sulfate form. The free base can be recrystallized from water and then converted to the sulfate by adding the required amount of sulfuric acid . Another method involves the use of hydrochloride, which can be converted to the sulfate by the addition of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory preparation, with adjustments for scale, purity, and yield optimization.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: The amino groups at positions 5 and 6 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-2,4-dione derivatives, while substitution reactions can yield a variety of substituted pyrimidines .

Mechanism of Action

The mechanism of action of 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate involves its interaction with biological molecules. It can act as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, the compound can interfere with DNA repair processes, leading to genomic instability and cell death in cancer cells . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate is unique due to its specific structure and the presence of both amino and hydroxyl groups on the pyrimidine ring. This allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXIGWWLXWSTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Reactant of Route 2
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Reactant of Route 3
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Reactant of Route 4
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Reactant of Route 5
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate
Reactant of Route 6
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;dihydrate

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